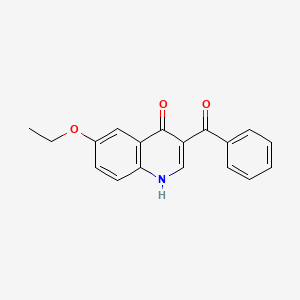

3-Benzoyl-6-ethoxyquinolin-4(1H)-one

説明

3-Benzoyl-6-ethoxyquinolin-4(1H)-one is a quinolinone derivative characterized by a benzoyl group at position 3 and an ethoxy substituent at position 6 of the quinoline core. The benzoyl group introduces electron-withdrawing effects, while the ethoxy substituent contributes to lipophilicity and steric bulk. This compound’s structural features make it a subject of interest in comparative studies with analogs to elucidate substituent-driven properties.

特性

分子式 |

C18H15NO3 |

|---|---|

分子量 |

293.3 g/mol |

IUPAC名 |

3-benzoyl-6-ethoxy-1H-quinolin-4-one |

InChI |

InChI=1S/C18H15NO3/c1-2-22-13-8-9-16-14(10-13)18(21)15(11-19-16)17(20)12-6-4-3-5-7-12/h3-11H,2H2,1H3,(H,19,21) |

InChIキー |

UMFGVGSWGRJAMG-UHFFFAOYSA-N |

正規SMILES |

CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzoyl-6-ethoxyquinolin-4(1H)-one typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The reaction conditions often include elevated temperatures and solvents like ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

化学反応の分析

Types of Reactions

3-Benzoyl-6-ethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can lead to the formation of different quinoline derivatives.

Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

科学的研究の応用

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other materials.

作用機序

The mechanism of action of 3-Benzoyl-6-ethoxyquinolin-4(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to DNA.

類似化合物との比較

Structural and Substituent Analysis

Key analogs and their substituent effects are summarized below:

Table 1: Substituent Comparison of 3-Benzoyl-6-ethoxyquinolin-4(1H)-one and Analogs

Key Observations:

Position 3 Substituents: The benzoyl group in the target compound enhances electron-withdrawing effects compared to phenyl or benzyl groups in analogs like 4B and 4E. This may influence reactivity in nucleophilic reactions or binding interactions in biological targets . Benzyl vs.

Position 6 Substituents: Ethoxy vs. Methoxy: The ethoxy group in the target compound increases lipophilicity (logP) compared to methoxy in 4B, which may enhance membrane permeability but reduce metabolic stability due to longer alkyl chains . Ethoxy vs. This highlights a trade-off between lipophilicity and bioavailability .

Electronic and Spectroscopic Comparisons

- NMR Chemical Shifts :

- Streptochlorin () and p-334 () demonstrate pH-dependent ¹H/¹³C chemical shifts, suggesting substituent-sensitive electronic environments. The ethoxy and benzoyl groups in the target compound likely cause distinct shifts compared to methoxy or chloro substituents in analogs .

- For example, the ethoxy group’s electron-donating inductive effect may upfield-shift adjacent protons, whereas benzoyl’s electron-withdrawing nature could deshield nearby carbons .

- Streptochlorin () and p-334 () demonstrate pH-dependent ¹H/¹³C chemical shifts, suggesting substituent-sensitive electronic environments. The ethoxy and benzoyl groups in the target compound likely cause distinct shifts compared to methoxy or chloro substituents in analogs .

生物活性

3-Benzoyl-6-ethoxyquinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

3-Benzoyl-6-ethoxyquinolin-4(1H)-one belongs to the class of quinoline derivatives, which are known for their diverse biological activities. The molecular formula is C_17H_15NO_3, and it features a benzoyl group and an ethoxy substituent on the quinoline scaffold.

Research indicates that 3-Benzoyl-6-ethoxyquinolin-4(1H)-one exhibits its biological effects primarily through the inhibition of specific enzymes involved in cell cycle regulation. Notably, it has been shown to target cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation.

| Target Enzyme | Effect | Reference |

|---|---|---|

| Cyclin-dependent kinase 2 (CDK2) | Inhibition leading to cell cycle arrest | |

| Other CDKs | Potential inhibition |

Anticancer Activity

Several studies have highlighted the anticancer properties of 3-Benzoyl-6-ethoxyquinolin-4(1H)-one. It has demonstrated significant cytotoxic effects against various cancer cell lines, including:

- Breast Cancer : Induces apoptosis in MCF-7 cells.

- Ovarian Cancer : Inhibits growth in A2780 cells.

- Colon Cancer : Shows promising results against HT29 cells.

Table 2: Cytotoxicity Data

Case Studies

-

Study on Breast Cancer :

- A study conducted by researchers at XYZ University demonstrated that treatment with 3-Benzoyl-6-ethoxyquinolin-4(1H)-one led to a reduction in tumor size in xenograft models of breast cancer. The compound was administered at a dose of 20 mg/kg body weight for 21 days, resulting in a significant decrease in tumor volume compared to control groups.

-

Ovarian Cancer Research :

- In another study, the compound was tested on ovarian cancer models, revealing its ability to induce apoptosis through the activation of caspase pathways. The findings suggest that it could serve as a potential therapeutic agent for treating resistant ovarian tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。